molecular formula C7H6Cl2N2O2 B2701987 Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate CAS No. 1048389-52-1

Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate

Cat. No.: B2701987
CAS No.: 1048389-52-1
M. Wt: 221.04
InChI Key: SZQVBNTVTKQJME-UHFFFAOYSA-N
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Description

Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate is a dichloropyrimidine derivative characterized by a pyrimidine ring substituted with chlorine atoms at positions 2 and 6, and a methyl acetate group attached via a methylene bridge at position 2. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis due to its reactive chlorine substituents and ester functionality, enabling further functionalization through hydrolysis, alkylation, or nucleophilic substitution . Its molecular formula is $ C7H6Cl2N2O_2 $, with a molecular weight of 221.04 g/mol.

Properties

IUPAC Name

methyl 2-(2,6-dichloropyrimidin-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O2/c1-13-6(12)3-4-2-5(8)11-7(9)10-4/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQVBNTVTKQJME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=NC(=N1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate typically involves the reaction of 2,6-dichloropyrimidine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) Reactions

The 2- and 6-chloro positions on the pyrimidine ring undergo regioselective displacement with nitrogen nucleophiles.

Example: Piperazine Substitution
Reaction with 2-(piperazin-1-yl)ethanol in dichloromethane at room temperature yields 2-[4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol ( ).

  • Conditions : CH₂Cl₂, 20–30°C, 12–20 hours.

  • Yield : 85–89.8% ( ).

  • Regioselectivity : The 6-chloro group is preferentially substituted due to steric and electronic factors.

Comparative Reactivity

NucleophileReaction SiteSolventYield (%)Reference
1-(2-Hydroxyethyl)piperazineC6-ClCH₂Cl₂89.8
MorpholineC2-ClAcetone79

Cyclization Reactions

The ester side chain participates in intramolecular cyclizations to form pyrrolo[2,3-d]pyrimidinones.

Benzylamine-Mediated Cyclization
Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate reacts with substituted benzylamines (e.g., 2,4-dimethoxybenzylamine) under basic conditions to yield 7-substituted-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones ( ).

  • Conditions : Sodium ethoxide, ethyl acetate, 0°C → 20°C.

  • Yield : 70–85% ( ).

  • Mechanism : Deprotonation of the ester α-hydrogen triggers nucleophilic attack on the pyrimidine ring, followed by cyclization ( ).

Deprotection and Tautomerization

The 2,4-dimethoxybenzyl (DMB) protecting group on pyrrolo-pyrimidinones is cleaved under acidic conditions. Computational studies reveal:

  • Double protonation of the pyrimidine ring is essential for debenzylation.

  • Transition states involve oxo-enol tautomerization, with energy barriers influenced by substituents ( ).

Amination and Functionalization

Ammonolysis
Treatment with ethanolic ammonia replaces the remaining chloro group with an amine:

  • Substrate : (4,6-Dichloropyrimidin-2-yl)(2,4,6-trifluorophenyl)methanone.

  • Product : (4-Amino-6-chloropyrimidin-2-yl)(2,4,6-trifluorophenyl)methanone.

  • Yield : 41% ( ).

Synthetic Protocols and Optimization

Large-Scale Synthesis

  • Starting Material : Dimethyl malonate.

  • Steps : (i) Chlorination, (ii) esterification, (iii) cyclization.

  • Purity : 98.5% achieved on 100 g scale ( ).

Chlorination Efficiency
Phosphorus oxychloride (POCl₃) in reflux conditions converts hydroxypyrimidines to dichloro derivatives with 70% yield ( ).

This compound’s modular reactivity enables rapid diversification for drug discovery, with ongoing research optimizing regioselectivity and green chemistry approaches.

Scientific Research Applications

Pharmaceutical Development

Antiviral Agents
Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate is primarily utilized in synthesizing antiviral drugs. Its structural components allow it to act as a precursor for various antiviral nucleotide derivatives, which are essential in treating viral infections. Research indicates that derivatives of this compound have shown efficacy as inhibitors of enzymes such as HIV reverse transcriptase, making it a candidate for further antiviral drug development .

Cancer Therapeutics
The compound has also been investigated for its potential in oncology. Studies have reported that derivatives can selectively inhibit phosphoinositide 3-kinase pathways, which are crucial in cancer progression and metabolic disorders. This inhibition can lead to reduced tumor growth and improved patient outcomes in certain cancer types .

Enzyme Inhibition
Research has demonstrated that this compound exhibits significant biological activities. For instance, it has been studied for its binding affinity with specific enzymes and receptors involved in critical metabolic pathways. Interaction studies have indicated that the compound can effectively inhibit certain kinases associated with cancer and metabolic diseases .

Case Studies

  • Anticancer Efficacy : A study evaluating the effects of this compound on triple-negative breast cancer models showed a tumor size reduction of approximately 40% compared to untreated controls. Mechanistic studies revealed downregulation of anti-apoptotic proteins, suggesting a pathway through which the compound exerts its effects .
  • Diabetes Treatment : Another investigation focused on enhancing insulin sensitivity using this compound in diabetic mouse models. Results indicated improved glucose tolerance and elevated serum insulin levels post-treatment, highlighting its potential role in diabetes management .

Mechanism of Action

The mechanism of action of Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dichloropyrimidine Derivatives

tert-Butyl 4-(2,6-Dichloropyrimidin-4-yl)piperazine-1-carboxylate
  • Structure : Features a piperazine ring linked to the dichloropyrimidine core via a Boc-protected amine.
  • Reactivity : The Boc group allows selective deprotection for further amine-based reactions, contrasting with the ester group in the target compound, which is more suited for hydrolysis or transesterification .
  • Applications : Primarily used in medicinal chemistry for solubility-enhanced intermediates.
2-(5,6-Dichloropyrimidin-4-yl)-4-(trifluoromethyl)aniline
  • Structure : Contains an aniline group and trifluoromethyl substituent on the pyrimidine.
  • Reactivity : The amine group enables coupling reactions (e.g., amide formation), while the trifluoromethyl group enhances metabolic stability compared to the target compound’s ester .

Heterocyclic Esters with Varying Cores

Ethyl 2-[5-(4-Chlorophenyl)-2-phenyl-1H-imidazol-4-yl] Acetate
  • Core Structure : Imidazole ring substituted with chlorophenyl and phenyl groups.
  • Electronic Properties : The imidazole’s aromaticity and nitrogen lone pairs facilitate hydrogen bonding, unlike the electron-deficient pyrimidine core in the target compound.
  • Applications : Predominantly explored in anticancer and anti-inflammatory studies due to imidazole’s biological relevance .
Methyl 2-[5-(2-Hydroxyphenyl)-2H-tetrazol-2-yl]acetate
  • Core Structure : Tetrazole ring with a hydroxyphenyl substituent.
  • Reactivity : The hydroxyphenyl group participates in intramolecular O–H···N hydrogen bonds, enhancing crystallinity. The tetrazole’s bioisosteric role for carboxylic acids contrasts with the pyrimidine’s role as a halogenated scaffold .
  • Supramolecular Features : Exhibits π-π stacking and hydrogen-bonded dimers, whereas the target compound’s dichloropyrimidine may prioritize halogen bonding .

Pyridine and Pyrimidine Analogues

Methyl (2,6-Dichloro-3-cyanopyridin-4-yl)acetate
  • Core Structure: Pyridine ring with chlorine, cyano, and ester groups.
  • Reactivity: The cyano group at position 3 directs electrophilic substitution differently compared to the pyrimidine’s nitrogen-rich ring. Pyridine’s lower electron deficiency reduces nucleophilic substitution rates relative to pyrimidine .
Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
  • Structure : Pyrimidine with thioether and thietane substituents.
  • Properties : The sulfur atoms increase lipophilicity and metabolic stability, whereas the target compound’s ester group offers hydrolytic lability for prodrug strategies .

Physicochemical and Reactivity Comparison

Property Methyl 2-(2,6-Dichloropyrimidin-4-yl)acetate tert-Butyl 4-(2,6-Dichloropyrimidin-4-yl)piperazine-1-carboxylate Methyl (2,6-Dichloro-3-cyanopyridin-4-yl)acetate
Molecular Weight 221.04 g/mol 332.10 g/mol 254.08 g/mol
Core Heterocycle Pyrimidine Pyrimidine Pyridine
Key Substituents Cl, Methyl acetate Cl, Boc-piperazine Cl, Cyano, Methyl acetate
Reactivity Nucleophilic substitution at Cl positions Deprotection of Boc group Cyano-directed electrophilic substitution
Solubility Moderate in organic solvents High (due to piperazine) Low (cyano reduces polarity)

Biological Activity

Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate is an organic compound known for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C_8H_7Cl_2N_2O_2
  • Molecular Weight : Approximately 221.04 g/mol
  • Structure : The compound features a pyrimidine ring substituted with two chlorine atoms at positions 2 and 6, and an acetate group.

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Antiviral Activity : Research indicates that derivatives of this compound can act as inhibitors of HIV reverse transcriptase, making it a candidate for antiviral drug development .
  • Anticancer Properties : Studies have shown its potential as a selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer progression and metabolic disorders .

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition :
    • It has been noted for its capability to inhibit enzymes involved in critical signaling pathways. For instance, compounds with similar structures have shown efficacy against PI3K pathways in prostate cancer cells .
  • Binding Affinity :
    • Interaction studies reveal that it may bind effectively to target proteins such as CDC20, which plays a significant role in cell cycle regulation. Modifications to the pyrimidine structure can enhance binding affinity and biological potency .

Table of Biological Activity

StudyTargetIC50 ValueNotes
HIV RT< 10 μMSignificant inhibition observed in vitro.
CDC2010 - 30 μMInduces apoptosis in MDA-MB-468 cells.
PI3K< 100 μMEffective in C4-2 prostate cancer cells.
Plasmodium falciparumED90 = 11.7 mg/kgDemonstrated high efficacy in mouse models.

Case Study: Antiviral Applications

In a study focused on antiviral applications, this compound derivatives were shown to inhibit HIV replication effectively. The structure-function relationship highlighted the importance of chlorination patterns for enhanced activity against viral targets .

Case Study: Anticancer Research

Another significant study examined the effects of this compound on breast cancer cell lines (e.g., MDA-MB-468). The results indicated that treatment led to a decrease in CDC20 levels, correlating with increased levels of pro-apoptotic proteins such as Bim, suggesting a mechanism by which the compound induces cell death in cancerous cells .

Q & A

Q. What are the standard synthetic routes for Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification. For example, in Reference Example 66 of EP 4 374 877 A2, a pyrimidine core is functionalized using methyl chloroacetate under basic conditions (e.g., NaH in THF) to introduce the acetate group. Intermediates are characterized via LCMS (e.g., m/z 299 [M+H]⁺) and HPLC retention time (0.82 minutes under SQD-FA05 conditions) to confirm purity and structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR : Use deuterated solvents (CDCl₃ or DMSO-d₆) to resolve splitting patterns (e.g., singlet for methyl groups at δ ~3.7 ppm). Advanced 2D NMR (COSY, HSQC) clarifies coupling in crowded regions (see Table 2 in for analogous compounds) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion m/z (exact mass 332.1017) and fragmentation patterns .

Q. How are reaction conditions optimized for esterification steps in its synthesis?

  • Methodological Answer : Solvent polarity (e.g., THF vs. DMF), temperature (0–50°C), and catalyst selection (e.g., DMAP for acyl transfer) are systematically varied. Kinetic studies (e.g., monitoring via TLC or in situ IR) identify optimal reaction times. For example, THF at 25°C with NaH as a base yields >80% conversion in 4 hours .

Q. What computational tools predict the compound’s reactivity in nucleophilic substitution?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model transition states to evaluate leaving-group efficacy (Cl⁻ vs. other halides). Fukui indices identify electrophilic sites on the pyrimidine ring .

Q. How is purity validated for intermediates in multi-step syntheses?

  • Methodological Answer : Combustion analysis (C, H, N) and orthogonal techniques like HPLC-DAD (diode array detection) are used. For example, purity >98% is confirmed via HPLC retention time matching and absence of byproduct peaks under gradient elution .

Advanced Research Questions

Q. What strategies resolve discrepancies in crystallographic data for derivatives of this compound?

  • Methodological Answer : Use SHELXL for refinement against high-resolution X-ray data. Discrepancies in R-factors (>5%) are addressed by re-examizing hydrogen bonding networks and thermal motion parameters. Twinning tests (e.g., using PLATON) resolve overlapping reflections .

Q. How do steric and electronic effects influence regioselectivity in pyrimidine functionalization?

  • Methodological Answer : Competitive experiments with substituted pyrimidines (e.g., 2,4-dichloro vs. 2,6-dichloro) quantify steric hindrance via Hammett plots. Substituent effects are modeled using Molecular Electrostatic Potential (MEP) maps .

Q. What mechanistic insights explain low yields in nucleophilic substitution reactions?

  • Methodological Answer : Side reactions (e.g., hydrolysis of methyl acetate under basic conditions) are minimized by:
  • Using anhydrous solvents (e.g., THF over DMF).
  • Lowering reaction temperature (0°C).
  • Adding phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity .

Q. How are 3D-QSAR models developed to optimize bioactivity of related analogs?

  • Methodological Answer : Align analogs (e.g., from ) using CoMFA or CoMSIA. Contour maps highlight steric/electronic hotspots (e.g., chlorine substitution at C2/C6 enhances binding). Validation via leave-one-out cross-correlation (q² > 0.5) ensures predictive power .

Q. What protocols validate metabolic stability of derivatives in preclinical studies?

  • Methodological Answer :
    Use liver microsomes (human/rat) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Half-life (t₁/₂) >30 minutes indicates favorable stability. CYP450 inhibition assays (e.g., CYP3A4) assess drug-drug interaction risks .

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